molecular formula C9H5F3NNaO2 B14090017 Sodium;1,1,1-trifluoro-4-oxo-4-pyridin-4-ylbut-2-en-2-olate

Sodium;1,1,1-trifluoro-4-oxo-4-pyridin-4-ylbut-2-en-2-olate

Cat. No.: B14090017
M. Wt: 239.13 g/mol
InChI Key: JMZXDTOCOADZSE-UHFFFAOYSA-M
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Description

Sodium;1,1,1-trifluoro-4-oxo-4-pyridin-4-ylbut-2-en-2-olate is a chemical compound with the molecular formula C9H5F3NNaO2 and a molecular weight of 239.13 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group, a pyridine ring, and a buten-2-olate moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of Sodium;1,1,1-trifluoro-4-oxo-4-pyridin-4-ylbut-2-en-2-olate typically involves the reaction of 1,1,1-trifluoro-4-oxo-4-pyridin-4-ylbut-2-en-2-ol with a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Sodium;1,1,1-trifluoro-4-oxo-4-pyridin-4-ylbut-2-en-2-olate undergoes various chemical reactions, including:

Scientific Research Applications

Sodium;1,1,1-trifluoro-4-oxo-4-pyridin-4-ylbut-2-en-2-olate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Sodium;1,1,1-trifluoro-4-oxo-4-pyridin-4-ylbut-2-en-2-olate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The trifluoromethyl group and pyridine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Sodium;1,1,1-trifluoro-4-oxo-4-pyridin-4-ylbut-2-en-2-olate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H5F3NNaO2

Molecular Weight

239.13 g/mol

IUPAC Name

sodium;1,1,1-trifluoro-4-oxo-4-pyridin-4-ylbut-2-en-2-olate

InChI

InChI=1S/C9H6F3NO2.Na/c10-9(11,12)8(15)5-7(14)6-1-3-13-4-2-6;/h1-5,15H;/q;+1/p-1

InChI Key

JMZXDTOCOADZSE-UHFFFAOYSA-M

Canonical SMILES

C1=CN=CC=C1C(=O)C=C(C(F)(F)F)[O-].[Na+]

Origin of Product

United States

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